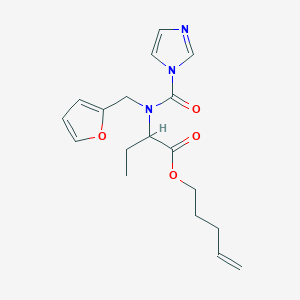![molecular formula C7H17ClNOP B017263 N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine CAS No. 86030-43-5](/img/structure/B17263.png)
N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine (NMPP) is an organic compound belonging to the class of phosphonamides. It has a wide range of applications in scientific research and is used in various laboratory experiments. NMPP has a unique structure which makes it a valuable tool in the fields of organic chemistry and biochemistry. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NMPP.
Scientific Research Applications
Synthesis of Oligonucleotides
“Methyl N,N-diisopropylchlorophosphoramidite” is a phosphitylating agent used in the synthesis of oligonucleotides by the phosphoramidite method . This method is widely used in the field of molecular biology and genetic engineering for the synthesis of DNA and RNA strands.
Preparation of Mixed Diester-Amides
This compound is also used in the preparation of mixed diester-amides . These compounds have various applications in the field of organic chemistry and medicinal chemistry.
Polymer-Supported Deoxyoligonucleotide Synthesis
“Methyl N,N-diisopropylchlorophosphoramidite” is used as a reagent for polymer-supported deoxyoligonucleotide syntheses . This process is crucial in the development of therapeutic oligonucleotides.
Oligoribonucleotide Synthesis
Similar to deoxyoligonucleotides, this compound is also used in the synthesis of oligoribonucleotides . These are short RNA molecules that have applications in research, diagnostics, and therapeutics.
Cross-Coupling Reactions
“Methyl N,N-diisopropylchlorophosphoramidite” is suitable for various types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are fundamental in the synthesis of complex organic compounds.
Phosphonamidic Chloride Synthesis
This compound is also used in the synthesis of phosphonamidic chlorides . These are important intermediates in the synthesis of various organophosphorus compounds.
Mechanism of Action
Target of Action
Methyl N,N-diisopropylchlorophosphoramidite, also known as N,N-Diisopropylmethylphosphoramidic Chloride, 80% or N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine, is primarily used as a phosphitylating agent . Its primary targets are the hydroxyl groups present in the nucleosides during the synthesis of oligonucleotides .
Mode of Action
The compound interacts with its targets (hydroxyl groups) through a process known as phosphitylation . This interaction results in the formation of phosphite esters, which are then oxidized to form the desired phosphodiester bonds in the oligonucleotide chain .
Biochemical Pathways
The compound plays a crucial role in the phosphoramidite method for oligonucleotide synthesis . This method involves a series of chemical reactions, including coupling, capping, oxidation, and deprotection, to form the desired oligonucleotide sequence .
Pharmacokinetics
Its bioavailability in a reaction is influenced by factors such as concentration, reaction conditions, and the presence of other reagents .
Result of Action
The action of Methyl N,N-diisopropylchlorophosphoramidite results in the formation of oligonucleotides, which are short DNA or RNA molecules . Oligonucleotides have numerous applications in research, diagnostics, and therapeutics .
Action Environment
The action, efficacy, and stability of Methyl N,N-diisopropylchlorophosphoramidite are influenced by various environmental factors. These include the pH, temperature, and solvent of the reaction environment . Proper storage conditions are also crucial to maintain its stability and prevent degradation .
properties
IUPAC Name |
N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)11(8)10-5/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWQRQDSCYAEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClNOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine | |
CAS RN |
86030-43-5 |
Source


|
| Record name | Chloro(diisopropylamino)methoxy phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)





